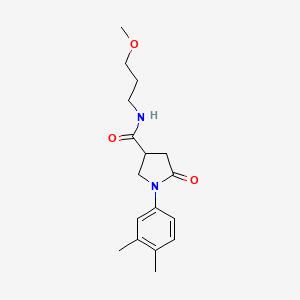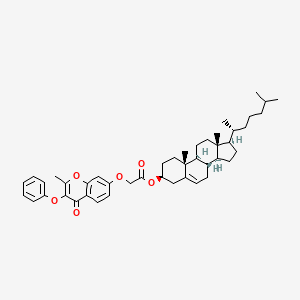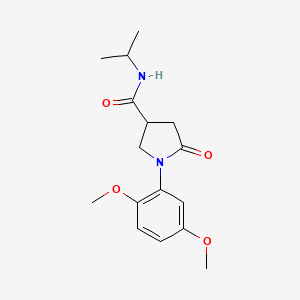
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-isopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(2-イソプロピルフェニル)プロパンアミドは、プリン誘導体の一種である複雑な有機化合物です。 これらの化合物は、さまざまな生物活性で知られており、治療の可能性を探求するために頻繁に研究されています。
製造方法
合成経路と反応条件
3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(2-イソプロピルフェニル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。 出発物質は、通常、プリン誘導体と置換アニリンです。 一般的な合成経路には、以下が含まれます。
縮合反応: 酸性または塩基性条件下で、プリン誘導体と置換アニリンを組み合わせます。
アミド化反応: カルボン酸誘導体とアミンとの反応によって、アミド結合を形成します。
工業的製造方法
工業的製造方法は、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成を含む場合があります。 連続フローリアクターや自動合成などの技術を使用して、効率を高めることができます。
化学反応解析
反応の種類
酸化: この化合物は酸化反応を受ける可能性があり、多くの場合、過マンガン酸カリウムや過酸化水素などの試薬を使用します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 存在する官能基に応じて、求核置換反応または求電子置換反応が発生する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: 炭素担持パラジウム、酸化白金。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じさせる可能性があり、還元はアミン誘導体を生じさせる可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のための構成要素として使用できます。 そのユニークな構造は、さまざまな修飾を可能にするため、有機合成における貴重な中間体となっています。
生物学
生物学的に、プリン誘導体は、酵素阻害剤としての可能性を探求するために頻繁に研究されています。 この化合物は、代謝経路に関与する特定の酵素を阻害する能力について調査されています。
医学
医学では、プリン誘導体は、治療薬としての可能性を示しています。 この化合物は、癌、ウイルス感染症、炎症性疾患などの状態を治療する可能性について探求されています。
産業
産業的には、この化合物は新素材の開発や化学反応における触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-(propan-2-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels .
化学反応の分析
Types of Reactions
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-(propan-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-(propan-2-yl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(2-イソプロピルフェニル)プロパンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性があります。 この化合物は、酵素の活性部位に結合し、その活性を阻害し、関連する代謝経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
カフェイン: 興奮作用のある別のプリン誘導体。
テオフィリン: 呼吸器疾患の治療に使用されます。
アデノシン: エネルギー移動に関与するヌクレオシド。
独自性
3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(2-イソプロピルフェニル)プロパンアミドを際立たせているのは、その特定の置換パターンであり、他のプリン誘導体と比較して、ユニークな生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-(propan-2-yl)phenyl]propanamide include other purine derivatives and amide-containing compounds. Examples include:
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 3-(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
Uniqueness
The uniqueness of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-(propan-2-yl)phenyl]propanamide lies in its specific structure, which combines a purine ring with a propanamide group. This unique combination can confer specific biological activities and chemical properties that are not found in other similar compounds .
特性
分子式 |
C19H23N5O3 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)13-7-5-6-8-14(13)21-15(25)9-10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h5-8,11-12H,9-10H2,1-4H3,(H,21,25) |
InChIキー |
GMIFFRBRKQRUDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157362.png)
![N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11157363.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11157375.png)
![5-[(4-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11157386.png)
![butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157387.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11157393.png)
![6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157394.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157398.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11157400.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157402.png)

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157424.png)

